4-{4-[(2,5-DIMETHYL-5-{[4-(MORPHOLIN-4-YL)BUT-2-YN-1-YL]OXY}-1,3-DIOXAN-2-YL)OXY]BUT-2-YN-1-YL}MORPHOLINE
Overview
Description
4-{4-[(2,5-DIMETHYL-5-{[4-(MORPHOLIN-4-YL)BUT-2-YN-1-YL]OXY}-1,3-DIOXAN-2-YL)OXY]BUT-2-YN-1-YL}MORPHOLINE is a complex organic compound characterized by its unique molecular structure, which includes morpholine and dioxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,5-DIMETHYL-5-{[4-(MORPHOLIN-4-YL)BUT-2-YN-1-YL]OXY}-1,3-DIOXAN-2-YL)OXY]BUT-2-YN-1-YL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and dioxane intermediates, followed by their coupling through alkyne and ether linkages. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,5-DIMETHYL-5-{[4-(MORPHOLIN-4-YL)BUT-2-YN-1-YL]OXY}-1,3-DIOXAN-2-YL)OXY]BUT-2-YN-1-YL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-{4-[(2,5-DIMETHYL-5-{[4-(MORPHOLIN-4-YL)BUT-2-YN-1-YL]OXY}-1,3-DIOXAN-2-YL)OXY]BUT-2-YN-1-YL}MORPHOLINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2,5-DIMETHYL-5-{[4-(MORPHOLIN-4-YL)BUT-2-YN-1-YL]OXY}-1,3-DIOXAN-2-YL)OXY]BUT-2-YN-1-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Other Morpholine Derivatives: Compounds with similar morpholine structures but different substituents.
Uniqueness
4-{4-[(2,5-DIMETHYL-5-{[4-(MORPHOLIN-4-YL)BUT-2-YN-1-YL]OXY}-1,3-DIOXAN-2-YL)OXY]BUT-2-YN-1-YL}MORPHOLINE is unique due to its specific combination of morpholine and dioxane rings, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[4-[[2,5-dimethyl-2-(4-morpholin-4-ylbut-2-ynoxy)-1,3-dioxan-5-yl]oxy]but-2-ynyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-21(27-13-5-3-7-23-9-15-25-16-10-23)19-29-22(2,30-20-21)28-14-6-4-8-24-11-17-26-18-12-24/h7-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLWRMTZCOKYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)OCC#CCN2CCOCC2)OCC#CCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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